5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile
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Overview
Description
“5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This compound is used in the field of medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole-containing compounds, including “5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of “5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C6H11N3 and the molecular weight is 125.17 .Chemical Reactions Analysis
Pyrazole-containing compounds, including “5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile”, have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Scientific Research Applications
- Dipeptidyl Peptidase 4 (DPP-4) Inhibitors : 5-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile serves as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds exhibit selective and orally active DPP-4 inhibitory activity, making them potential antidiabetic agents .
Medicinal Chemistry and Drug Development
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological effects, depending on their specific targets and modes of action .
properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-10(2-3-13-14)9-4-8(5-11)6-12-7-9/h2-4,6-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVZJGIUGSBRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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